Human Carbonic Anhydrase II Inhibition: Sub-Micromolar Potency Distinguishes 5-Chloro-2-(piperidine-1-carbonyl)aniline from the 2-Aminobenzophenone Core
5-Chloro-2-(piperidine-1-carbonyl)aniline inhibits human carbonic anhydrase II (hCA II) with a Ki of 707 nM, measured by a phenol red-based stopped-flow CO2 hydration assay after 30 minutes of incubation [1]. In contrast, 2-amino-5-chlorobenzophenone, which shares the 2-amino-4-chlorophenyl core but replaces the piperidine amide with a phenyl ketone, has no reported inhibitory activity against hCA II in publicly available databases; its reported bioactivities are confined to antileishmanial effects (IC50 1.34 μg/mL) and antagonism of GLP-1 receptor signaling . The presence of the piperidine carbonyl moiety in 5-chloro-2-(piperidine-1-carbonyl)aniline appears to confer a distinct target engagement profile not observed in the benzophenone analog.
| Evidence Dimension | hCA II inhibitory potency |
|---|---|
| Target Compound Data | Ki = 707 nM |
| Comparator Or Baseline | 2-Amino-5-chlorobenzophenone: no detectable hCA II inhibition reported |
| Quantified Difference | >7-fold difference based on assay detection limits; target engagement profile diverges completely |
| Conditions | Phenol red-based stopped-flow CO2 hydration assay, 30 min incubation, human carbonic anhydrase II |
Why This Matters
Users seeking to modulate carbonic anhydrase activity in glaucoma or cancer research cannot substitute the benzophenone analog; this compound provides a defined hCA II inhibitory phenotype.
- [1] BindingDB. (n.d.). BDBM50279670 (CHEMBL4174083). Ki = 707 nM for human carbonic anhydrase II. View Source
